Fenoxaprop-P

Enantioselective degradation Soil persistence Chiral herbicide fate

Fenoxaprop-P (R-(+)-enantiomer) delivers full ACCase-inhibiting activity without the inactive S-(-) load present in racemic fenoxaprop-ethyl. Procuring the pure enantiomer halves chemical input for equivalent efficacy, reduces environmental burden, and slows resistance selection. For cereal use, specify co-formulation with mefenpyr-diethyl at the validated 1:0.27 ratio to ensure crop selectivity. Cross-resistance profiling against specific ACCase mutations (Trp-2027-Cys, Asp-2078-Gly) is essential before substituting other inhibitors. Researchers require verified enantiopurity (>95% ee) for accurate environmental fate studies.

Molecular Formula C16H12ClNO5
Molecular Weight 333.72 g/mol
CAS No. 113158-40-0
Cat. No. B040489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoxaprop-P
CAS113158-40-0
Molecular FormulaC16H12ClNO5
Molecular Weight333.72 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)/t9-/m1/s1
InChIKeyMPPOHAUSNPTFAJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenoxaprop-P (CAS 113158-40-0): A Chiral Aryloxyphenoxypropionate Herbicide for Selective Post-Emergence Grass Weed Control


Fenoxaprop-P (CAS 113158-40-0) is the purified (R)-(+)-enantiomer of the aryloxyphenoxypropionate (FOP) herbicide fenoxaprop [1]. It functions as a potent inhibitor of acetyl-coenzyme A carboxylase (ACCase; EC 6.4.1.2), a critical enzyme in de novo fatty acid biosynthesis in grasses [2]. As a post-emergence herbicide, fenoxaprop-P is primarily formulated as fenoxaprop-P-ethyl, which is extensively used for the selective control of annual and perennial grass weeds in broadleaf crops, including wheat, barley, rice, soybeans, and cotton [3]. The compound exhibits chiral stability in biological systems and degrades enantioselectively in the environment, characteristics that are central to its herbicidal efficacy and environmental fate profile [4].

Why Fenoxaprop-P Cannot Be Substituted with Racemic Fenoxaprop or Other ACCase Inhibitors Without Risk


Direct substitution of fenoxaprop-P with racemic fenoxaprop-ethyl or alternative ACCase inhibitors (e.g., clodinafop-propargyl, pinoxaden) is not a straightforward procurement decision. The (R)-(+)-enantiomer accounts for the majority of herbicidal activity, while the (S)-(-)-enantiomer is essentially inactive [1]. Using a racemic mixture doubles the chemical load without proportional efficacy gain, increasing environmental burden and potentially accelerating resistance selection pressure. Furthermore, the safener mefenpyr-diethyl is co-formulated with fenoxaprop-P-ethyl in cereals to enable crop selectivity by enhancing detoxification; this precise safener-herbicide pairing is not transferable to other ACCase inhibitors without risking severe crop injury [2]. Finally, cross-resistance patterns among ACCase inhibitors are mutation-specific: a weed population resistant to fenoxaprop-P may retain susceptibility to pinoxaden or clethodim, or vice versa, depending on the specific ACCase mutation present [3]. Substitution without resistance profiling can lead to complete field failure.

Quantitative Differentiation of Fenoxaprop-P from Structural and Functional Analogs: A Procurement Evidence Guide


Enantioselective Degradation: Fenoxaprop-P Acid (R-Form) Persists Longer Than the Inactive S-Form in Soil

In soil degradation studies, the herbicidally active R-(+)-enantiomer of fenoxaprop acid (the primary metabolite of fenoxaprop-P-ethyl) persists significantly longer than the inactive S-(-)-enantiomer. This differential persistence is a unique chiral environmental behavior not observed with achiral ACCase inhibitors like pinoxaden [1].

Enantioselective degradation Soil persistence Chiral herbicide fate

Safener-Dependent Crop Selectivity: Mefenpyr-diethyl Enables Fenoxaprop-P Use in Wheat

Fenoxaprop-P-ethyl requires co-application with the safener mefenpyr-diethyl to achieve commercially acceptable selectivity in wheat. In variety trials, mefenpyr-diethyl at 18.75 g ha⁻¹ prevented crop injury when applied with fenoxaprop-P-ethyl at 69 g ha⁻¹. This safener-herbicide pairing is specific to fenoxaprop-P; alternative ACCase inhibitors like clodinafop-propargyl use different safeners (cloquintocet-mexyl) or none at all [1].

Herbicide safener Crop selectivity Glutathione S-transferase

Cross-Resistance Profile: Fenoxaprop-P Resistant Phalaris minor Shows 2- to 3.5-Fold Cross-Resistance to Clodinafop-propargyl

Weed populations resistant to fenoxaprop-P-ethyl exhibit only moderate (2- to 3.5-fold) cross-resistance to clodinafop-propargyl, indicating that resistance to fenoxaprop-P does not automatically preclude the use of all FOP herbicides. However, the specific ACCase mutation present determines the exact cross-resistance pattern [1].

ACCase resistance Cross-resistance Phalaris minor

ACCase Enzyme Sensitivity: Fenoxaprop-P Shows 19-Fold Reduced Sensitivity in Resistant Phalaris minor

At the enzyme level, fenoxaprop-P exhibits a 19-fold reduction in ACCase inhibition potency against a resistant Phalaris minor biotype compared to a susceptible biotype. This large shift underscores the risk of target-site resistance evolution and contrasts with the smaller shifts observed for other ACCase inhibitors tested against the same resistant biotype [1].

ACCase inhibition Target-site resistance Enzyme kinetics

Comparative Efficacy on Phalaris arundinacea: Pinoxaden Outperforms Fenoxaprop-P-ethyl in Barley

In barley field trials, pinoxaden (50 g/L EC) demonstrated superior control of Phalaris arundinacea compared to fenoxaprop-P-ethyl (69 g/L EW). This head-to-head comparison establishes that while fenoxaprop-P is effective, alternative ACCase inhibitors may offer improved performance against specific weed species in certain crops [1].

Comparative efficacy Pinoxaden Phalaris arundinacea

Soil Dissipation Kinetics: Fenoxaprop-P-ethyl Degrades Rapidly While Acid Metabolite Persists

Fenoxaprop-P-ethyl dissipates rapidly in soil (half-life 1.45-2.30 days), while its primary metabolite fenoxaprop acid persists much longer (>30 days). This differential fate profile is distinct from other ACCase inhibitors like clodinafop-propargyl, which degrades via different pathways [1].

Dissipation kinetics Soil half-life Metabolite persistence

Optimal Procurement and Research Application Scenarios for Fenoxaprop-P Based on Verified Differential Performance


Wheat Production Requiring Safened Post-Emergence Grass Weed Control

Fenoxaprop-P-ethyl co-formulated with mefenpyr-diethyl is the preferred ACCase inhibitor for post-emergence grass weed control in wheat. The safener specifically enhances glutathione S-transferase-mediated detoxification of fenoxaprop-P-ethyl in wheat, enabling selective control of Phalaris minor, Avena spp., and Alopecurus myosuroides without crop injury [1]. Procurement specifications must require the safened formulation at the correct ratio (typically 1:0.27 fenoxaprop-P-ethyl:mefenpyr-diethyl).

Resistance Management Programs Requiring ACCase Inhibitor Rotation

In regions with confirmed fenoxaprop-P resistance, the compound's cross-resistance profile informs rotation strategies. Phalaris minor biotypes resistant to fenoxaprop-P show only 2- to 3.5-fold cross-resistance to clodinafop-propargyl [2], while specific ACCase mutations (e.g., Trp-2027-Cys, Asp-2078-Gly) confer differential cross-resistance to pinoxaden [3]. Procurement of fenoxaprop-P should be paired with resistance testing and integrated with non-ACCase modes of action.

Environmental Fate Studies on Chiral Pesticide Behavior

Fenoxaprop-P (as the pure R-enantiomer) serves as a model compound for investigating enantioselective degradation and chiral stability in soil and aquatic systems. The R-(+)-enantiomer of fenoxaprop acid persists up to 20.39 days, while the S-(-)-form degrades within 2.03-5.17 days [4]. Researchers procuring analytical-grade fenoxaprop-P should verify enantiopurity (>95% ee) for accurate fate and transport studies.

Rice Cultivation with Controlled Barnyard Grass Infestation

Fenoxaprop-P-ethyl demonstrates efficacy against Echinochloa crus-galli (barnyard grass) in rice, though phytotoxicity to rice can be significant (61.6% injury at 0.25 mmol/L) unless formulated with a safener or used as a directed application [5]. Newer fenoxaprop-P-amino acid ester conjugates reduce rice phytotoxicity to 6.1% at equivalent concentrations, representing a potential procurement consideration for specialized rice herbicides [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoxaprop-P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.